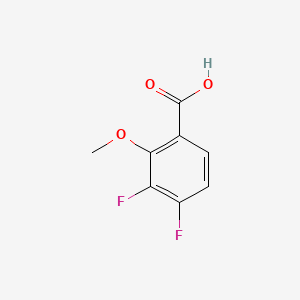

3,4-Difluoro-2-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBIVLWLYHILBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641065 | |

| Record name | 3,4-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-52-1 | |

| Record name | 3,4-Difluoro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluoro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzoic acid core, imparts specific physicochemical properties that are of significant interest in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role as an intermediate in the development of novel therapeutic agents and other advanced materials.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure that is the foundation of its reactivity and utility in organic synthesis.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and for predicting the behavior of the molecule in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 137-139 °C | [2] |

| Density | 1.399 g/cm³ | [2] |

| CAS Number | 875664-52-1 | [1] |

| Predicted XlogP | 1.6 | [3] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The methoxy protons should appear as a singlet, and the carboxylic acid proton as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the fluorine atoms will show characteristic splitting patterns.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-F stretching bands, and C-O stretching vibrations for the methoxy group and the carboxylic acid.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related fluorinated and methoxylated benzoic acids. One potential approach involves the selective methoxylation and subsequent oxidation of a suitable difluorinated precursor.

A related synthesis of 3,4-difluoro-2-hydroxybenzoic acid from 2,3,4-trifluorobenzoic acid has been reported and could potentially be adapted.[4] This would involve the selective nucleophilic substitution of the fluorine at the 2-position with a methoxy group, followed by hydrolysis of the ester if the starting material is an ester.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Role in Medicinal Chemistry

Fluorinated benzoic acids are important scaffolds in drug discovery. While specific examples for this compound are not extensively documented, its structural motifs are found in various biologically active compounds. For instance, related fluorinated and methoxylated benzoic acids have been used as building blocks for:

-

Antimicrobial agents: The incorporation of fluorine can enhance the antimicrobial activity of certain compounds.[4]

-

Anticancer agents: Fluorinated compounds are prevalent in oncology drug development.[4]

-

Active Pharmaceutical Ingredients (APIs): This molecule serves as a starting material for the synthesis of a wide range of APIs.[2]

Conceptual Experimental Workflow for a Medicinal Chemistry Application:

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Agrochemical Research

Similar to its role in pharmaceuticals, this compound can be used in the development of new herbicides and pesticides.[2] The fluorinated methoxybenzoic acid scaffold can be modified to create compounds with enhanced efficacy and selectivity for specific agricultural targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with tailored biological activities. While detailed experimental data and specific applications are not yet widely available in the public literature, the foundational knowledge of its structure and properties, along with the established utility of related compounds, underscores its importance as a building block for future innovations. Further research into the synthesis, characterization, and application of this molecule is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzoic Acid

CAS Number: 875664-52-1

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxybenzoic acid, a key intermediate in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and a methoxy group on the benzoic acid scaffold makes it a valuable and versatile building block in organic synthesis.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 875664-52-1 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1][3] |

| Molecular Weight | 188.13 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 137-139 °C | [1] |

| Density | 1.399 g/cm³ | [1] |

| MDL Number | MFCD03428593 | [1][4] |

| InChI Key | BGBIVLWLYHILBQ-UHFFFAOYSA-N | [3][5] |

| SMILES | COC1=C(C=CC(F)=C1F)C(O)=O |[4] |

Applications in Research and Development

The unique substitution pattern of this compound makes it a crucial intermediate for creating molecules with specific biological activities.[1]

-

Pharmaceutical Industry: It is extensively used in drug discovery and medicinal chemistry for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

Agrochemical Research: This compound serves as a building block for designing new herbicides and pesticides, where its chemical properties can improve efficacy and selectivity.[1][6]

-

Material Science: It is also explored in the development of advanced polymers and coatings.[1]

Caption: Applications of this compound.

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible synthetic pathway can be constructed based on established organic chemistry reactions. A common approach involves the functionalization of a fluorinated benzene derivative.

References

Biological Activity of 3,4-Difluoro-2-methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A critical aspect of drug discovery is the systematic collection and comparison of quantitative data. Due to the limited availability of public data on the biological activity of 3,4-Difluoro-2-methoxybenzoic acid derivatives, we present a template for the structured tabulation of experimental findings. This format allows for the clear and concise presentation of key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Ki (inhibition constant), and MIC (minimum inhibitory concentration) values, facilitating structure-activity relationship (SAR) analysis.

| Compound ID | Target/Assay | Activity (IC50/EC50/Ki/MIC) (µM) | Selectivity | Cytotoxicity (CC50) (µM) | Notes |

| Derivative 1 | e.g., Kinase X | ||||

| Derivative 2 | e.g., Cancer Cell Line Y | ||||

| Derivative 3 | e.g., Bacterium Z |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of novel chemical entities. These are foundational assays in drug discovery and can be adapted to investigate the specific effects of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cell lines.

a. Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

b. Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in complete growth medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (Kinase Assay Example)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific enzyme, using a protein kinase as an example.

a. Materials:

-

Purified recombinant kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (this compound derivatives)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of luminescence detection

b. Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control. Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate a general workflow for screening small molecule inhibitors and a hypothetical signaling pathway that could be targeted.

The Strategic Role of 3,4-Difluoro-2-methoxybenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct physicochemical properties that are highly advantageous for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors and chemokine receptor antagonists.

Physicochemical Properties and Medicinal Chemistry Rationale

The strategic placement of fluorine and methoxy groups on the benzoic acid scaffold significantly influences the molecule's electronic and conformational properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The strong electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid, potentially improving its pharmacokinetic profile. The methoxy group, on the other hand, can modulate lipophilicity and provide a handle for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 875664-52-1 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 137-139 °C | [1] |

| Density | 1.399 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A common synthetic route starts from commercially available 1,2,3-trifluoro-4-nitrobenzene.

Experimental Protocol: Synthesis of this compound

Step 1: Methoxylation

To a solution of 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol, sodium methoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-methoxy-2,3-difluoro-4-nitrobenzene.

Step 2: Reduction

The nitro group of 1-methoxy-2,3-difluoro-4-nitrobenzene is reduced to an amine. A common method involves the use of a reducing agent such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and water. The mixture is heated, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove solid byproducts, and the filtrate is concentrated. The resulting crude aniline derivative is then purified.

Step 3: Sandmeyer Reaction

The aniline derivative is converted to the corresponding nitrile via a Sandmeyer reaction. The aniline is first diazotized by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to afford 3,4-difluoro-2-methoxybenzonitrile.

Step 4: Hydrolysis

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. The 3,4-difluoro-2-methoxybenzonitrile is heated under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent such as water or a mixture of water and an alcohol. After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of bioactive molecules. Its carboxylic acid functionality allows for straightforward derivatization, most commonly through amide bond formation, to introduce various pharmacophoric groups.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 3,4-difluoro-2-methoxyphenyl moiety has been incorporated into various kinase inhibitor scaffolds. For instance, derivatives of this acid have been explored as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory response.

Table 2: Biological Activity of a Representative MK2 Inhibitor Derivative

| Compound | Target | IC₅₀ (nM) |

| MK2 Inhibitor Analog | MK2 | 50 |

MK2 is a downstream substrate of p38 MAPK and plays a crucial role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of MK2 is a promising therapeutic strategy for inflammatory diseases.

Chemokine Receptor Antagonists

Chemokine receptors, such as CXCR2, are G-protein coupled receptors that mediate the migration of immune cells. Antagonists of these receptors are being investigated for the treatment of inflammatory diseases and cancer. The 3,4-difluoro-2-methoxyphenyl scaffold has been utilized in the design of potent CXCR2 antagonists.

Table 3: Biological Activity of a Representative CXCR2 Antagonist Derivative

| Compound | Target | IC₅₀ (nM) |

| CXCR2 Antagonist Analog | CXCR2 | 25 |

Upon binding of its chemokine ligands (e.g., CXCL8), CXCR2 activates several downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell migration and proliferation.

Experimental Protocols for Derivatization

The primary route for derivatizing this compound is through the formation of an amide bond with a suitable amine.

General Experimental Protocol: Amide Coupling

Method 1: Acyl Chloride Formation followed by Amination

-

Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. The solvent and excess reagent are removed under reduced pressure to yield the crude 3,4-difluoro-2-methoxybenzoyl chloride.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Method 2: Direct Amide Coupling using Coupling Reagents

-

To a solution of this compound, the desired amine, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the difluoro and methoxy substituents, make it an attractive scaffold for the development of potent and selective inhibitors of various biological targets. The straightforward synthetic accessibility and the ease of derivatization of its carboxylic acid group further enhance its utility in drug discovery. As demonstrated by its application in the synthesis of kinase inhibitors and chemokine receptor antagonists, this compound will likely continue to play a significant role in the generation of novel drug candidates for a range of therapeutic areas.

References

The Core Mechanisms of Fluorinated Benzoic Acid Compounds: A Technical Guide for Drug Development Professionals

Introduction

The strategic incorporation of fluorine into benzoic acid scaffolds has become a cornerstone of modern medicinal chemistry, yielding a diverse array of compounds with significant therapeutic potential. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide provides an in-depth exploration of the core mechanisms of action of fluorinated benzoic acid compounds, focusing on their roles as anti-inflammatory, anticancer, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key signaling pathways, quantitative data, and detailed experimental protocols to facilitate further investigation and drug discovery efforts.

Anti-inflammatory Mechanisms: Targeting Key Mediators of Inflammation

Fluorinated benzoic acid derivatives have demonstrated significant promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

A prominent mechanism of anti-inflammatory action for certain fluorinated benzoic acid compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.

One notable example is Diflunisal , a difluorophenyl derivative of salicylic acid. It acts as a non-steroidal anti-inflammatory drug (NSAID) by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1][2][3][4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[1][3] While the precise mechanism is not fully elucidated, it is understood that Diflunisal's action leads to a decrease in prostaglandins in peripheral tissues.[3]

Caption: Mechanism of COX Inhibition by Diflunisal.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another key anti-inflammatory and analgesic mechanism involves the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, the levels of anandamide increase, leading to analgesic and anti-inflammatory effects.[5]

A hypothetical mechanism has been proposed for 3-fluorobenzoic acid, morpholide as a covalent, irreversible inhibitor of FAAH.[5] This proposed action is based on its structural similarities to other known FAAH inhibitors.[5]

Caption: Proposed Mechanism of FAAH Inhibition.

Anticancer Mechanisms: Disrupting Cellular Proliferation

Fluorinated benzoic acid derivatives have emerged as promising candidates in oncology, with mechanisms targeting critical cellular processes like cell division and epigenetic regulation.

Tubulin Polymerization Inhibition

Several fluorinated benzoic acid analogs, particularly 3-fluoro-β-lactam derivatives, are believed to exert their anticancer effects by inhibiting tubulin polymerization.[6] Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of Tubulin Polymerization.

Histone Deacetylase (HDAC) Inhibition

Fluorinated benzoic acid derivatives, particularly benzamides and benzohydroxamates, are being investigated as histone deacetylase (HDAC) inhibitors.[2][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. Fluorination has been shown to enhance the selectivity of some inhibitors for specific HDAC isoforms.[8]

Antimicrobial Mechanisms: Targeting Bacterial Cell Integrity

Derivatives of fluorinated benzoic acids, such as amides and hydrazide hydrazones, have demonstrated notable antimicrobial activity.

Inhibition of Bacterial Cell Division

The antimicrobial mechanism of 2-Fluorobenzoic acid amides is thought to involve the inhibition of the bacterial cell division protein FtsZ.[9] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is necessary for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.

Disruption of Cell Wall Synthesis

Some analogs of 3-fluorobenzoic acid are proposed to inhibit D-alanyl-D-alanine ligase (Ddl), an essential enzyme in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] By inhibiting Ddl, these compounds disrupt cell wall synthesis, ultimately causing bacterial lysis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of various fluorinated benzoic acid compounds.

Table 1: Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| 3-Fluorobenzoic acid, morpholide (Hypothetical) | Fatty Acid Amide Hydrolase (FAAH) | 25.8 nM | [10] |

| Diflunisal | Cyclooxygenase-1 (COX-1) | 0.076 µM | [11] |

| Diflunisal | Cyclooxygenase-2 (COX-2) | 0.026 µM | [11] |

| Fluorinated Benzohydroxamate (ITF3985) | Histone Deacetylase 6 (HDAC6) | 7 ± 2 nM | [8] |

| Fluorinated Benzohydroxamate (ITF3985) | Histone Deacetylase 1 (HDAC1) | 3960 ± 689 nM | [8] |

| cis-stilbene-1,2,3-triazole congener (9j) | Tubulin Polymerization | 4.51 µM | [12] |

| Salicylanilide (Compound 6) | Tubulin Polymerization | 3.9 µM | [7] |

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| 4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide | Staphylococcus aureus | In the range of Ceftriaxone | [13][14] |

| N-(4-chlorophenyl)-2-fluorobenzamide | Staphylococcus aureus | 125 | [9] |

| N-(4-chlorophenyl)-2-fluorobenzamide | Bacillus subtilis | 250 | [9] |

| N-(4-chlorophenyl)-2-fluorobenzamide | Escherichia coli | 500 | [9] |

| N-(4-methylphenyl)-2-fluorobenzamide | Staphylococcus aureus | 250 | [9] |

| N-(4-methoxyphenyl)-2-fluorobenzamide | Staphylococcus aureus | 250 | [9] |

| N-(4-methoxyphenyl)-2-fluorobenzamide | Bacillus subtilis | 250 | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of fluorinated benzoic acid compounds.

FAAH Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the in vitro potency of FAAH inhibitors.[5]

-

Enzyme Source: Recombinant human or rat FAAH.

-

Substrate: A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Procedure:

-

The test compound is pre-incubated with the FAAH enzyme in a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0) for a defined period (e.g., 60 minutes) at 37°C.[5]

-

The enzymatic reaction is initiated by adding the fluorescent substrate.

-

The reaction is allowed to proceed for a set time (e.g., 15-30 minutes).[5]

-

The reaction is stopped, and the fluorescence of the released product (7-amino-4-methylcoumarin) is measured using a plate reader.

-

A range of inhibitor concentrations is tested to generate a dose-response curve.

-

-

Data Analysis: The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.[15]

Caption: Experimental Workflow for FAAH Inhibition Assay.

COX Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.[13]

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic Acid.

-

Procedure:

-

In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[13]

-

Add 20 µL of buffer containing either COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[13]

-

Add 2 µL of the test compound in DMSO and pre-incubate at 37°C for 10 minutes.[13]

-

Initiate the reaction by adding 20 µL of 1.1 mM arachidonic acid.

-

Incubate at 37°C for 2 minutes.

-

Terminate the reaction by adding 20 µL of 1 M HCl.

-

Neutralize with 20 µL of 1 M NaOH.

-

Analyze the formation of prostaglandins (e.g., PGE2) by LC-MS/MS.

-

-

Data Analysis: The concentration of the prostaglandin product is measured, and the percent inhibition for each test compound concentration is determined relative to a control. The IC50 value is calculated from the resulting dose-response curve.

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6]

-

Materials: Purified tubulin, GTP, and a fluorescent reporter that incorporates into polymerizing microtubules.

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin, GTP, and the fluorescent reporter in a suitable buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate polymerization by adding the tubulin reaction mixture to the wells.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader.

-

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[6]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standard method to determine the antimicrobial potency of a compound.[1][3][16][17]

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), standardized bacterial inoculum.

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a microtiter plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Fluorinated benzoic acid compounds represent a versatile and potent class of molecules with diverse mechanisms of action, making them highly attractive for drug discovery and development. Their ability to target key enzymes in inflammatory, cancerous, and infectious disease pathways underscores their therapeutic potential. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further research into the structure-activity relationships and optimization of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. actascientific.com [actascientific.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3,4-Difluoro-2-methoxybenzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical chemical intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its unique substitution pattern, featuring two fluorine atoms and a methoxy group, imparts specific electronic and steric properties that are advantageous in the design of targeted therapeutics. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 875664-52-1 | [2][4] |

| Molecular Formula | C₈H₆F₂O₃ | [2][5] |

| Molecular Weight | 188.13 g/mol | [2] |

| Melting Point | 137-139 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Density | 1.399 g/cm³ | [2] |

| Purity | Typically >97% | [5] |

Synthesis of this compound

Experimental Protocol: Directed ortho-Metalation and Carboxylation (Proposed)

This protocol is based on established methodologies for the synthesis of substituted benzoic acids.[6][7]

Starting Material: 1,2-Difluoro-3-methoxybenzene

Reagents and Materials:

-

1,2-Difluoro-3-methoxybenzene

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF. The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: To the cooled THF, 1,2-difluoro-3-methoxybenzene (1.0 eq) and freshly distilled TMEDA (1.2 eq) are added sequentially.

-

Lithiation: s-BuLi (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The methoxy group directs the lithiation to the ortho position.

-

Carboxylation: The reaction mixture is quenched by the addition of an excess of crushed dry ice. The dry ice is added in small portions to control the exotherm. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched with 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.

Expected Yield and Characterization: While specific yield data for this exact transformation is not available, similar directed ortho-metalation and carboxylation reactions typically proceed with moderate to good yields. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be determined.

Application in the Synthesis of MEK Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics.[8][9] One prominent example is in the synthesis of Trametinib and related compounds that target the MEK1 and MEK2 enzymes in the RAS/RAF/MEK/ERK signaling pathway.[1][10][11]

The general synthetic strategy involves the conversion of this compound into a more complex diamine intermediate, which then serves as a core scaffold for the final drug molecule.

Synthetic Workflow: From Benzoic Acid to a Key Diamine Intermediate

Caption: Proposed synthetic workflow from this compound to a key diamine intermediate.

Experimental Protocols (Illustrative)

The following protocols are illustrative of the key transformations involved in converting this compound to a key diamine intermediate, based on general organic synthesis principles and patent literature for related compounds.

Step 1: Amide Formation

The carboxylic acid is first activated, typically by conversion to an acid chloride, and then reacted with an appropriate amine.

-

Materials: this compound, thionyl chloride (SOCl₂) or oxalyl chloride, desired amine, anhydrous dichloromethane (DCM), triethylamine.

-

Procedure: To a solution of this compound in anhydrous DCM, oxalyl chloride (1.2 eq) and a catalytic amount of DMF are added at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over MgSO₄, and the solvent is evaporated. The crude amide is purified by chromatography.

Step 2: Nitration

A nitro group is introduced onto the aromatic ring, typically directed by the existing substituents.

-

Materials: The amide from Step 1, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: The amide is dissolved in concentrated sulfuric acid at 0 °C. Fuming nitric acid (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then carefully poured onto crushed ice. The precipitated nitro-amide is filtered, washed with cold water until neutral, and dried.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, a crucial step in forming the diamine.

-

Materials: The nitro-amide from Step 2, iron powder, ammonium chloride, ethanol, water.

-

Procedure: A mixture of the nitro-amide, iron powder (5 eq), and ammonium chloride (1 eq) in a mixture of ethanol and water is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the crude amino-amide, which can be further purified by chromatography.

The MEK/ERK Signaling Pathway: The Target of Derived Inhibitors

The molecules synthesized from this compound, such as Trametinib, are designed to inhibit the MEK1 and MEK2 enzymes. These enzymes are central components of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway.[1][10][11] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[9] In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1]

Caption: The MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its utility is particularly highlighted in the synthesis of potent and selective MEK inhibitors for cancer therapy. The synthetic routes, while requiring careful control of regioselectivity, provide access to complex molecular architectures that are crucial for modern drug discovery. Further exploration of the reactivity of this intermediate is likely to lead to the development of novel therapeutics targeting a range of diseases.

References

- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]

- 6. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 8. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Trametinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

The Versatility of Difluoromethoxybenzoic Acid Isomers: A Technical Guide to Their Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethoxybenzoic acid isomers and their derivatives represent a pivotal class of building blocks in modern medicinal chemistry, agrochemical science, and materials science. The incorporation of the difluoromethoxy (-OCF₂) group into the benzoic acid scaffold imparts unique physicochemical properties that can significantly enhance the performance of target molecules. This technical guide provides an in-depth exploration of the potential applications of these isomers, focusing on their role in drug discovery and development. It offers a compilation of quantitative data, detailed experimental protocols for the synthesis of key derivatives, and a visualization of a relevant biological pathway to facilitate a deeper understanding of their utility.

The presence of the difluoromethoxy moiety can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These characteristics make difluoromethoxybenzoic acid isomers attractive starting points for the synthesis of novel therapeutic agents, including anti-inflammatory drugs and analgesics.[2][3] Beyond pharmaceuticals, these compounds are utilized as key intermediates in the formulation of advanced herbicides and pesticides, and in the development of novel materials with enhanced properties.[4] This guide will delve into specific examples, providing researchers with the necessary information to leverage the potential of these versatile chemical entities.

Core Applications of Difluoromethoxybenzoic Acid Isomers

The primary applications of difluoromethoxybenzoic acid isomers are concentrated in the fields of pharmaceutical development and agrochemical synthesis. The 2-, 3-, and 4-isomers each serve as valuable precursors to a range of functional molecules.

-

Pharmaceuticals: These isomers are integral to the synthesis of a variety of active pharmaceutical ingredients (APIs). The difluoromethoxy group can improve a drug candidate's pharmacokinetic profile by enhancing its metabolic stability and membrane permeability.[5][6] This often translates to improved efficacy and a better safety profile. Notable examples include the development of anti-inflammatory agents, analgesics, and more complex therapeutics targeting specific biological pathways.[2][4]

-

Agrochemicals: In the agrochemical sector, difluoromethoxybenzoic acid isomers are used to create next-generation herbicides and pesticides.[2][4] The unique electronic properties conferred by the difluoromethoxy group can lead to enhanced potency and selectivity for the target pests or weeds, while potentially offering a more favorable environmental profile.

-

Materials Science: The incorporation of difluoromethoxybenzoic acid derivatives into polymers and other materials can enhance their thermal stability, chemical resistance, and other physical properties.[4]

Quantitative Data on Difluoromethoxybenzoic Acid Derivatives

The following tables summarize key quantitative data for representative drug candidates derived from difluoromethoxybenzoic acid isomers, highlighting their biological activity and pharmacokinetic properties.

Table 1: In Vitro Activity of ABBV/GLPG-2222 and Analogs [7]

| Compound | HBE-TECC Assay EC₅₀ (nM) |

| 22 (ABBV/GLPG-2222) | 5 |

| 15 | 130 |

| 20 | 20 |

HBE-TECC: Human Bronchial Epithelial Cell-based Transepithelial Chloride Conductance assay. This assay measures the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Table 2: In Vivo Pharmacokinetic Parameters of ABBV/GLPG-2222 [6]

| Species | Clearance (L/h/kg) | IV Half-life (h) |

| Rat | 0.55 | 2.7 |

| Dog | 0.83 | 5.0 |

Table 3: Effect of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on Protein Expression in a TGF-β1 Induced Epithelial-Mesenchymal Transition (EMT) Model in A549 cells [8]

| Protein | Treatment | Relative Expression (Normalized to GAPDH) |

| Vimentin | Control | 1.00 |

| TGF-β1 | 2.50 | |

| TGF-β1 + DGM (100 µM) | 1.50 | |

| E-cadherin | Control | 1.00 |

| TGF-β1 | 0.40 | |

| TGF-β1 + DGM (100 µM) | 0.80 | |

| α-SMA | Control | 1.00 |

| TGF-β1 | 3.00 | |

| TGF-β1 + DGM (100 µM) | 1.80 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds derived from difluoromethoxybenzoic acid isomers.

Protocol 1: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid[5][9]

This protocol describes the multi-step synthesis of a key intermediate for the drug Roflumilast.

Step A: Synthesis of 4-Difluoromethoxy-3-fluorobenzaldehyde

-

To a solution of 3-fluoro-4-hydroxybenzaldehyde in a suitable solvent such as DMF or N-Methylpyrrolidone, add sodium chlorodifluoroacetate.

-

The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to a temperature between 60-120°C (optimally 90-100°C) and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up by extraction and purification to yield 4-difluoromethoxy-3-fluorobenzaldehyde.

Step B: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

-

4-difluoromethoxy-3-fluorobenzaldehyde is reacted with cyclopropylmethanol in the presence of a base.

-

This electrophilic substitution reaction yields 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.

Step C: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid

-

Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde and sulfamic acid (1.35 eq) in glacial acetic acid (5 vol).

-

Cool the reaction mass to 5-10°C under stirring.

-

In a separate vessel, prepare a solution of sodium chlorite (1.63 eq) in water (1.5 vol).

-

Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Stir the reaction mixture for 1 hour at 5-10°C.

-

After completion of the reaction, add water to precipitate the product as a white slurry.

-

Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid.

Protocol 2: Synthesis of Roflumilast from 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid[2][10]

Step A: Formation of the Acid Chloride

-

To a solution of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (1 eq) in toluene (10 vol), add N,N-Dimethylformamide (0.1 vol) at 20-30°C.

-

Heat the reaction mixture to 70-80°C.

-

Slowly add thionyl chloride (1.5 eq) over a period of 20 minutes at 70-80°C.

-

Stir the reaction mass at this temperature for approximately 2 hours, or until the reaction is complete.

-

Distill off the excess thionyl chloride at 40-50°C to obtain the crude 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoyl chloride as an oily residue.

Step B: Coupling with 4-Amino-3,5-dichloropyridine

-

In a separate reaction vessel, suspend 4-amino-3,5-dichloropyridine (1.2 eq) and sodium hydride (2.4 eq) in tetrahydrofuran (5 vol).

-

Dissolve the crude acid chloride from Step A in tetrahydrofuran (5 vol).

-

Add the acid chloride solution dropwise to the suspension of the amine and sodium hydride, maintaining the temperature below 30°C.

-

Stir the reaction mixture for 1 hour at 20-25°C.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

The organic layer is then washed, dried, and concentrated to yield Roflumilast, which can be further purified by recrystallization.

Protocol 3: Synthesis of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)[6]

This protocol outlines the final amide coupling step in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, ABBV/GLPG-2222.

-

A solution of 1-(2,2-difluorobenzo[d][2][5]dioxol-5-yl)cyclopropanecarboxylic acid and diisopropylethylamine (3.0 equiv) in dimethylacetamide is prepared.

-

To this solution is added 2-(3H-[2][4][5]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (1.2 equiv) as a coupling agent.

-

Finally, (2R,4R)-4-amino-2-(4-carboxyphenyl)-7-(difluoromethoxy)chromane (1.5 equiv) is added.

-

The reaction mixture is stirred at room temperature until the coupling is complete.

-

The final product, ABBV/GLPG-2222, is then purified using standard chromatographic techniques.

Signaling Pathway Visualization

The derivative 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been shown to inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis.[8] The following diagram illustrates the canonical TGF-β signaling pathway.

Caption: Canonical TGF-β/Smad Signaling Pathway.

Conclusion

Difluoromethoxybenzoic acid isomers are undeniably valuable scaffolds in the design and synthesis of novel molecules with significant potential in pharmaceuticals, agrochemicals, and materials science. The strategic introduction of the difluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved therapeutic outcomes. The provided data, protocols, and pathway visualizations serve as a foundational resource for researchers seeking to explore and exploit the diverse applications of these versatile chemical intermediates. As research continues, the full potential of difluoromethoxybenzoic acid isomers and their derivatives is yet to be fully realized, promising further innovations across various scientific disciplines.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Cas 97914-59-5,2-(DIFLUOROMETHOXY)BENZOIC ACID | lookchem [lookchem.com]

- 4. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo [mdpi.com]

Discovery and synthesis of novel fluorinated benzoic acid derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Benzoic Acid Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. Fluorinated benzoic acid derivatives, in particular, represent a privileged class of compounds used in the development of novel drugs. This guide provides a comprehensive overview of the discovery and synthesis of these derivatives, with a focus on their applications, synthetic methodologies, and biological evaluation. A specific case study on pyrazole-containing fluorinated benzoic acid derivatives as potent antibacterial agents is presented, complete with detailed experimental protocols, quantitative biological data, and visualizations of key workflows and biological pathways. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties.[1][2] Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine can modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2][3] These modifications often lead to improved efficacy, enhanced bioavailability, and a more desirable pharmacokinetic profile.[3][4] The benzoic acid moiety serves as a versatile and common scaffold in pharmaceuticals, and its combination with fluorine substituents has led to the development of numerous successful drugs.

A general workflow for the discovery and development of novel therapeutic agents, such as fluorinated benzoic acid derivatives, is illustrated below.

A Case Study: Pyrazole-Containing Fluorinated Benzoic Acid Derivatives as Antibacterial Agents

Recent research has identified a series of novel 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as potent inhibitors of bacterial fatty acid biosynthesis (FAB).[5] These compounds demonstrate significant activity against various Gram-positive bacteria, including resistant strains, making them a promising area for new antibiotic development.

Synthesis Pathway

The synthesis of these target compounds is achieved through a straightforward and efficient reductive amination process.[5] The key starting materials, pyrazole-derived aldehydes, are synthesized on a large scale and subsequently reacted with various commercially available anilines to produce the final aniline derivatives in high yields.

Experimental Protocols

General Synthesis Protocol for Pyrazole-Derived Anilines[5]

-

Preparation of Reactants : In a clean, dry round-bottom flask, dissolve the pyrazole-derived aldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Addition of Aniline : Add the corresponding substituted aniline (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes.

-

Reductive Amination : Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction : Extract the aqueous layer two more times with DCM.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

-

Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Activity Assay (MIC Determination)

The antibacterial potency of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) values against various bacterial strains using the broth microdilution method.

-

Bacterial Culture Preparation : Inoculate the test bacterial strains (e.g., S. aureus, E. faecium) in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

-

Compound Preparation : Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using MHB to achieve final concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL.

-

Inoculation : Dilute the overnight bacterial cultures to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well of the microtiter plate.

-

Controls : Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Results and Data Presentation

The antibacterial activities of several synthesized fluorinated benzoic acid derivatives are summarized below. The data highlights the structure-activity relationship (SAR), showing how different substitutions on the aniline ring affect potency.

| Compound ID | R1 (Substitution) | Sa91 (MIC, µg/mL) | Efm (MIC, µg/mL) | Efs (MIC, µg/mL) |

| 19 | 3,4-Dichloro | 0.5 | >32 | >32 |

| 20 | 3,5-Dichloro | 1 | 4 | 4 |

| 24 | 3-Bromo-5-chloro | 0.5 | 1 | 1 |

| 29 | 3,5-bis(Trifluoromethyl) | 0.5 | 1 | 1 |

| 31 | 3,5-Dichloro-4-fluoro | 0.5 | 1 | 1 |

| Data sourced from reference[5]. Sa91: S. aureus ATCC 33591; Efm: E. faecium ATCC 35667; Efs: E. faecalis ATCC 29212. |

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

Further studies, including CRISPRi, have identified that these potent compounds act by inhibiting the bacterial fatty acid biosynthesis (FAB) pathway.[5] This pathway is essential for bacterial survival as it produces the fatty acids necessary for building cell membranes and is a validated target for antibacterial drugs.

The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cell death. The specific molecular target within the elongation cycle is a key area for ongoing investigation.

Conclusion

Novel fluorinated benzoic acid derivatives continue to be a highly productive area of research in drug discovery. The case study presented demonstrates a successful strategy, combining rational design and efficient synthesis to produce potent antibacterial agents with a clear mechanism of action. The detailed protocols and data provide a practical guide for researchers aiming to explore this chemical space. Future work will likely focus on optimizing the lead compounds to enhance their pharmacokinetic properties and expand their spectrum of activity for potential clinical development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3,4-Difluoro-2-methoxybenzoic Acid Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3,4-Difluoro-2-methoxybenzoic acid, a fluorinated benzoic acid derivative with potential applications in pharmaceutical and agrochemical development.[1] Due to the absence of specific interaction data for this molecule, this document outlines a proposed computational study, drawing upon established methodologies and findings from research on analogous compounds. The guide details protocols for molecular docking and molecular dynamics simulations to elucidate potential protein-ligand interactions, and proposes a hypothetical study targeting human Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[2][3] The objective is to provide a robust starting point for researchers seeking to characterize the molecular interactions and potential biological activity of this compound through computational approaches.

Introduction

This compound is a substituted benzoic acid with the chemical formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][4] It is primarily utilized as an intermediate in the synthesis of more complex chemical entities within the pharmaceutical and agrochemical sectors.[1] The presence of fluorine atoms and a methoxy group on the benzene ring suggests the potential for specific biological activities, as these functional groups can significantly influence molecular properties such as binding affinity and metabolic stability.

In silico, or computer-aided, drug design provides a powerful and cost-effective approach to predict and analyze the interactions of small molecules with biological targets, thereby accelerating the drug discovery process.[5][6][7] This guide outlines a systematic in silico workflow to investigate the interaction profile of this compound.

Proposed Target: Cytochrome P450 3A4 (CYP3A4)

Given that many xenobiotics are metabolized by the cytochrome P450 superfamily of enzymes, and in silico studies have been conducted on other benzoic acid derivatives with these enzymes, CYP3A4 is selected as a hypothetical target for this proposed study.[2][3] Understanding the interaction with CYP3A4 is crucial for assessing the potential for drug-drug interactions and metabolic liabilities.[2]

In Silico Modeling Workflow

A structured in silico workflow is essential for a systematic investigation of the interactions of this compound. The proposed workflow comprises several key stages, from initial preparation of the ligand and receptor to detailed simulations and analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed in silico study.

Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound can be generated from its SMILES string (COC1=C(C=CC(=C1F)F)C(=O)O) using a molecular modeling software such as Open Babel.[4]

-

Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. Gasteiger charges are a common choice for docking studies with AutoDock.

Receptor Preparation

-

Obtain Receptor Structure: The 3D crystal structure of human CYP3A4 can be downloaded from the Protein Data Bank (PDB). For this study, PDB ID: 1TQN is a suitable choice.

-

Preprocessing:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Repair any missing atoms or residues using tools like the "RepairPDB" function in AutoDock Tools.

-

-

Grid Box Definition: Define the binding site for docking by creating a grid box that encompasses the active site of CYP3A4. The dimensions and center of the grid box should be determined based on the location of the heme group and known substrate binding sites.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8][9]

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[10]

-

Docking Execution:

-

Provide the prepared ligand and receptor files as input.

-

Specify the coordinates and dimensions of the grid box.

-

Run the docking simulation. AutoDock Vina will generate a set of binding poses ranked by their predicted binding affinities.

-

-

Analysis:

-

Visualize the top-ranked binding poses in the active site of CYP3A4 using a molecular visualization tool like PyMOL or VMD.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[11][12][13]

-

Software: GROMACS is a versatile and high-performance software package for MD simulations.[11][12][13]

-

System Setup:

-

Complex Preparation: Use the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.

-

Force Field: Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

NVT Equilibration: Equilibrate the system at a constant volume and temperature (e.g., 300 K) to allow the solvent to relax around the protein-ligand complex.

-

NPT Equilibration: Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to ensure the correct density.

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between the protein and ligand throughout the simulation.

-

Data Presentation

Quantitative data from the in silico analyses should be summarized in tables for clear comparison.

Table 1: Hypothetical Molecular Docking Results for this compound with CYP3A4

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -7.8 | Arg105, Ser119 | Hydrogen Bond |

| 2 | -7.5 | Phe215, Phe304 | π-π Stacking |

| 3 | -7.2 | Ile301, Ala305 | Hydrophobic |

Table 2: Hypothetical MD Simulation Stability Metrics

| Metric | Average Value | Standard Deviation |

| Protein RMSD (Å) | 1.5 | 0.2 |

| Ligand RMSD (Å) | 0.8 | 0.1 |

| Protein-Ligand H-Bonds | 2.3 | 0.5 |

Proposed Signaling Pathway Interaction

Based on the hypothetical interaction with CYP3A4, a simplified diagram illustrating the potential role of this compound in drug metabolism is presented.

Conclusion